6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is an organic compound with the molecular formula C20H32N2O3 This compound is characterized by the presence of isopropyl, methyl, and morpholinylmethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. The key steps include:
Alkylation: The phenol ring is alkylated with isopropyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-isopropylphenol: Similar in structure but lacks the morpholinylmethyl groups.
2,4-Dimethylphenol: Contains methyl groups but lacks the isopropyl and morpholinylmethyl groups.
Uniqueness
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is unique due to the presence of both isopropyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6624-11-9 |
---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-methyl-2,4-bis(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)18-12-17(13-21-4-8-24-9-5-21)16(3)19(20(18)23)14-22-6-10-25-11-7-22/h12,15,23H,4-11,13-14H2,1-3H3 |
InChI Key |
PBVYPADTMDCSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CN2CCOCC2)C(C)C)O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.